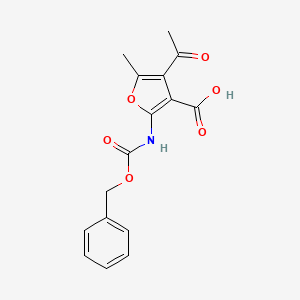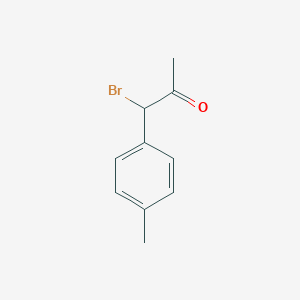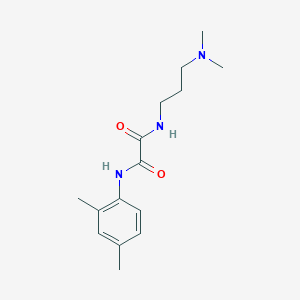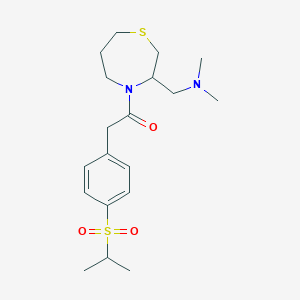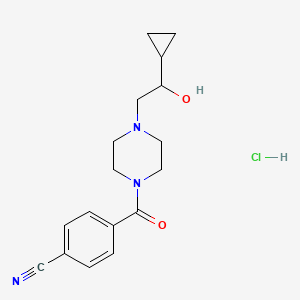
3-Chloro-4-(3-phenoxypropoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Chloro-4-(3-phenoxypropoxy)aniline” is an organic compound with the CAS Number: 1269534-70-4 . It has a molecular weight of 277.75 . The compound is stored at room temperature and has a physical form of oil . It is used for research and development purposes .
Molecular Structure Analysis
The IUPAC name of this compound is 3-chloro-4-(3-phenoxypropoxy)phenylamine . The InChI code is 1S/C15H16ClNO2/c16-14-11-12(17)7-8-15(14)19-10-4-9-18-13-5-2-1-3-6-13/h1-3,5-8,11H,4,9-10,17H2 .Physical And Chemical Properties Analysis
The compound is an oil at room temperature . It has a molecular weight of 277.75 . More specific physical and chemical properties are not available in the retrieved data.Aplicaciones Científicas De Investigación
Catalytic Applications and Environmental Remediation
Superparamagnetic Fe3O4 nanoparticles as catalysts have been studied for the catalytic oxidation of phenolic and aniline compounds, demonstrating their potential in environmental remediation by removing pollutants from aqueous solutions (Zhang et al., 2009). This study underscores the role of nanoparticle catalysts in degrading similar organic compounds, offering insights into the broader applications of chloroaniline derivatives in pollutant degradation.
Synthetic Chemistry and Material Development
A practical synthesis process for 3-chloro-4-(3-fluorobenzyloxy)aniline has been developed, showcasing the compound's relevance in industrial production due to its robustness and environmental friendliness (Qingwen, 2011). This research highlights the importance of such compounds in synthetic chemistry for creating valuable intermediates for further chemical transformations.
Photocatalysis and Water Treatment
The adsorption of chloro derivatives of aniline on halloysite adsorbents using inverse liquid chromatography was studied, emphasizing their efficiency in removing toxic compounds from wastewater (Słomkiewicz et al., 2017). This research points to the potential of chloroaniline derivatives in improving water treatment technologies through enhanced adsorption methods.
Electrochemical Sensors and Biosensors
Electropolymerized aniline-based fiber coatings for solid-phase microextraction of phenols from water were investigated, indicating the use of aniline derivatives in developing new materials for environmental monitoring (Bagheri et al., 2005). This study demonstrates the adaptability of aniline derivatives in sensor technology, particularly for detecting water pollutants.
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, H335 indicating various hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
3-chloro-4-(3-phenoxypropoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2/c16-14-11-12(17)7-8-15(14)19-10-4-9-18-13-5-2-1-3-6-13/h1-3,5-8,11H,4,9-10,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRMTDVRSPZTDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCOC2=C(C=C(C=C2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
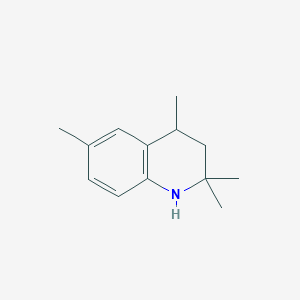

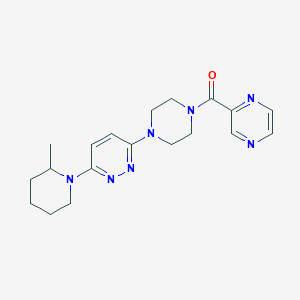
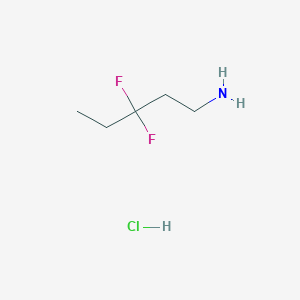

![N-(2,5-dimethylphenyl)-2-[4-(2-methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2766842.png)

